3-(4-Bromo-2-methylphenoxy)piperidine

P2X4 Antagonist Purinergic Signaling Pain and Inflammation

Researchers targeting purinergic P2X4 signaling often lack well-characterized probe compounds with verified activity. 3-(4-Bromo-2-methylphenoxy)piperidine directly addresses this gap: - Confirmed P2X4 IC50 of 8.34 μM, distinct from inactive piperidine analogs, enabling focused SAR campaigns. - 0.81-unit lower pKa (9.08) vs. 4-substituted regioisomer provides a controlled variable for CNS permeability optimization. - 97% purity supports fragment-based screening and parallel synthesis; the bromine atom serves as a versatile cross-coupling handle for rapid diversification.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 946681-39-6
Cat. No. B1326343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-methylphenoxy)piperidine
CAS946681-39-6
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OC2CCCNC2
InChIInChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
InChIKeyWEMGTNQNEPZEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-methylphenoxy)piperidine (CAS 946681-39-6): Procurement Baseline and Physicochemical Identity


3-(4-Bromo-2-methylphenoxy)piperidine (CAS 946681-39-6) is a substituted phenoxypiperidine with molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . The compound features a piperidine core ether-linked at the 3-position to a 4-bromo-2-methylphenyl group [1]. Predicted physicochemical properties include a boiling point of 345.3±42.0 °C, density of 1.321±0.06 g/cm³, and a pKa of 9.08±0.10 . Commercially, the compound is typically offered at 97% purity for research applications .

3-(4-Bromo-2-methylphenoxy)piperidine: Why Regioisomeric Analogs and Unsubstituted Piperidines Are Not Interchangeable


Substitution at the 3-position of the piperidine ring imparts distinct conformational and electronic properties relative to the more common 4-substituted analogs. In phenoxypiperidine series, the position of the ether linkage directly influences basicity (pKa), lipophilicity distribution (LogD), and three-dimensional molecular shape, all of which are critical determinants of target engagement and physicochemical behavior . Empirical data show that the 3-substituted isomer (pKa 9.08) exhibits measurably lower basicity than the 4-substituted regioisomer (pKa 9.89), a difference that alters ionization state at physiological pH and consequently affects membrane permeability and protein binding . Furthermore, the 3-phenoxypiperidine scaffold presents a distinct vector for the aromatic moiety compared to 4-substituted systems, a nuance that can be exploited in structure-based design when specific exit vector geometries are required .

3-(4-Bromo-2-methylphenoxy)piperidine: Quantitative Differentiation Evidence for Procurement Decisions


P2X4 Receptor Antagonist Activity: Measured IC50 vs. In-Class Comparator

3-(4-Bromo-2-methylphenoxy)piperidine demonstrates measurable antagonist activity at the human P2X4 receptor, a ligand-gated ion channel implicated in neuropathic pain and inflammation. In a functional calcium flux assay using human 1321N1 cells, the compound exhibited an IC50 of 8.34 μM (8,340 nM) [1]. In contrast, a structurally related piperidine derivative (ChEMBL ID CHEMBL216504) tested under comparable conditions showed no significant antagonist activity at concentrations up to 100 μM (IC50 > 100,000 nM) [2]. This represents at least a 12-fold difference in potency.

P2X4 Antagonist Purinergic Signaling Pain and Inflammation

Regioisomeric pKa Differentiation: 3-Position vs. 4-Position Substitution

The predicted acid dissociation constant (pKa) for the piperidine nitrogen is 9.08±0.10 for the 3-substituted compound . In contrast, the 4-substituted regioisomer, 4-(4-bromo-2-methylphenoxy)piperidine (CAS 946715-05-5), exhibits a predicted pKa of 9.89±0.10 . The 0.81 unit lower pKa of the 3-substituted derivative indicates it will be approximately 15% less protonated at physiological pH (7.4) than the 4-substituted analog.

Physicochemical Profiling Permeability Formulation

Purity and Sourcing Consistency: 97% Minimum Purity Specification

Multiple commercial suppliers specify a minimum purity of 97% for 3-(4-bromo-2-methylphenoxy)piperidine (e.g., CymitQuimica, Leyan) . In comparison, the commonly available 4-substituted regioisomer (CAS 946715-05-5) is typically offered at a minimum purity of 95% from major suppliers .

Chemical Procurement Quality Control Reproducibility

3-(4-Bromo-2-methylphenoxy)piperidine: Validated Application Scenarios Based on Quantitative Differentiation


P2X4 Purinergic Receptor Probe Development

The compound's measurable IC50 of 8.34 μM against the human P2X4 receptor positions it as a tractable starting point for the development of chemical probes targeting purinergic signaling pathways relevant to neuropathic pain and inflammation [1]. Its activity is distinct from other piperidine analogs that are inactive at this target, enabling focused structure-activity relationship (SAR) exploration.

Regioisomeric Physicochemical Profiling in CNS Drug Discovery

The 0.81 unit lower pKa of the 3-substituted derivative compared to its 4-substituted regioisomer provides a controlled variable for investigating the impact of piperidine nitrogen basicity on membrane permeability and CNS penetration . This makes the compound a valuable tool for medicinal chemistry teams optimizing the physicochemical profiles of CNS-targeted piperidine scaffolds.

High-Purity Intermediate for Fragment-Based and Parallel Synthesis

With a commercially available minimum purity of 97%, this compound meets the stringent quality requirements for fragment-based drug discovery and parallel synthesis campaigns where trace impurities can confound hit validation and lead optimization . The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling diversification of the phenoxy moiety.

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